Ethyl acetoacetate-1,3-13C2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo(1,3-13C2)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-MPOCSFTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)C[13C](=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480000 | |
| Record name | Ethyl acetoacetate-1,3-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77504-73-5 | |
| Record name | Ethyl acetoacetate-1,3-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetoacetate-1,3-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl Acetoacetate 1,3 ¹³c₂ and Derivatives
Strategies for Carbon-13 Isotopic Incorporation
The introduction of carbon-13 isotopes at specific positions within the ethyl acetoacetate (B1235776) molecule is achieved through carefully designed synthetic pathways that utilize ¹³C-labeled starting materials.
Claisen Condensation Approaches with ¹³C-Labeled Precursors
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used for the synthesis of β-keto esters, including ethyl acetoacetate. youtube.comucalgary.ca To produce the 1,3-¹³C₂ labeled variant, this reaction is performed using an acetate (B1210297) precursor labeled at the carbonyl carbon (C1). The self-condensation of two molecules of ethyl [1-¹³C]acetate in the presence of a strong base, such as sodium ethoxide, results in the formation of Ethyl acetoacetate-1,3-¹³C₂. youtube.comresearchgate.net
The general mechanism involves the deprotonation of the α-carbon of one ester molecule by the base to form a resonance-stabilized enolate. ucalgary.cawordpress.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. youtube.com The resulting tetrahedral intermediate subsequently eliminates an ethoxide ion to form the β-keto ester. youtube.com A solvent-free Claisen condensation using potassium tert-butoxide has also been shown to be effective for synthesizing similar labeled acetoacetates. researchgate.net
Table 1: Claisen Condensation for ¹³C-Labeled Ethyl Acetoacetate
| Precursor | Base | Product |
|---|---|---|
| Ethyl [1-¹³C]acetate | Sodium Ethoxide | Ethyl acetoacetate-1,3-¹³C₂ |
| n-Octyl [1-¹³C]acetate | Potassium tert-butoxide | n-Octyl [1,3-¹³C₂]acetoacetate |
Esterification Reactions Utilizing Isotopically Enriched Reactants
Esterification provides an alternative route for incorporating carbon-13 isotopes. This can be achieved by reacting an isotopically labeled carboxylic acid with an alcohol or vice-versa. For instance, ¹³C-labeled precursors for the Claisen condensation, such as benzyl (B1604629) [1-¹³C]acetate and n-octyl [1-¹³C]acetate, can be prepared through esterification. researchgate.net One method involves reacting sodium [1-¹³C]acetate with an alkyl halide like benzyl bromide. researchgate.net Another approach uses microwave irradiation to facilitate the reaction between potassium [1-¹³C]acetate and an alkyl bromide, such as 1-bromooctane, absorbed on alumina. researchgate.net The resulting ¹³C-labeled esters can then be used in the Claisen condensation as described previously to yield the desired [1,3-¹³C₂]acetoacetate derivative. researchgate.net
Hydrolysis of Ethyl Acetoacetate-1,3-¹³C₂ to Acetoacetate-1,3-¹³C₂
For many metabolic studies, the ethyl group must be removed from Ethyl acetoacetate-1,3-¹³C₂ to generate the biologically active ketone body, acetoacetate-1,3-¹³C₂. This is accomplished through hydrolysis.
Base-Catalyzed Hydrolysis Procedures
Base-catalyzed hydrolysis is a common and effective method for converting Ethyl acetoacetate-1,3-¹³C₂ into Acetoacetate-1,3-¹³C₂. researchgate.net The procedure typically involves treating the labeled ethyl ester with a strong base like sodium hydroxide (B78521) (NaOH). researchgate.netshivajicollege.ac.in One documented procedure involves mixing Ethyl acetoacetate-1,3-¹³C₂ with a 1 M NaOH solution and maintaining the mixture at 37°C for 24 hours to ensure complete hydrolysis. researchgate.net This process, also known as saponification, yields the sodium salt of acetoacetate-1,3-¹³C₂ and ethanol. Subsequent acidification would produce the free acetoacetic acid, although for many biological applications the salt is used directly. A side reaction that can occur during this synthesis is a retro-Claisen reaction, which may form some C1-labeled acetate as a byproduct. researchgate.net
Table 2: Base-Catalyzed Hydrolysis of Ethyl Acetoacetate-1,3-¹³C₂
| Reagent | Temperature | Duration | Product |
|---|
Production of Acetoacetate-1,3-¹³C₂ for Metabolic Probing
The primary application of Acetoacetate-1,3-¹³C₂, produced via hydrolysis, is as a probe for in vivo metabolic studies, particularly using hyperpolarized magnetic resonance imaging (MRI). isotope.comnih.gov Hyperpolarized [1,3-¹³C₂]acetoacetate allows for the real-time monitoring of cellular metabolism with high sensitivity. nih.gov
A key metabolic pathway investigated with this probe is the conversion of acetoacetate (AcAc) to β-hydroxybutyrate (β-HB), a reaction catalyzed by the mitochondrial enzyme β-hydroxybutyrate dehydrogenase (BDH) which depends on the cofactor NADH. researchgate.netnih.gov The ratio of the product to the substrate ([¹³C]β-HB / [¹³C]AcAc) provides a direct window into the mitochondrial redox state (NADH/NAD⁺ ratio). researchgate.netnih.gov This technique has been used to study metabolism in various contexts, including:
Neuro-oncology: Studies have shown that AcAc can cross the blood-brain barrier, allowing for the metabolic investigation of normal brain tissue and gliomas. researchgate.netnih.gov Differences in the β-HB-to-AcAc ratio have been observed between tumor-bearing and healthy mice, reflecting altered mitochondrial redox states in cancer cells. researchgate.netnih.gov
Cardiology: Co-polarization of [1-¹³C]pyruvate and [1,3-¹³C₂]acetoacetate has been used to simultaneously probe cytosolic and mitochondrial redox states in isolated hearts, providing a more complete picture of cellular energy status under physiological stress. nih.gov
Oncology: Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate itself has been identified as a metabolic marker for hepatocellular carcinoma (HCC), where its conversion is significantly different in cancerous tissue compared to healthy liver tissue. nih.gov
Enzymatic Approaches for Derivative Synthesis
Enzymatic methods offer a highly specific and efficient means of synthesizing derivatives of acetoacetate. Enzymes like lipases and esterases can be used to catalyze transesterification reactions in non-aqueous solvents. google.comgoogle.com This process involves reacting an acetoacetate ester, such as methylacetoacetate, with an alcohol in the presence of an enzyme. google.com This approach allows for the creation of various ester derivatives, for example, the monoglyceride of acetoacetate (monoacetoacetin) when glycerol (B35011) is used as the alcohol. google.comgoogle.com Enzymes such as Candida antarctica lipase (B570770) are effective for this type of transformation. google.com This method provides a pathway to novel, specifically designed acetoacetate-based molecules for various research applications. google.com
Purification and Isotopic Integrity Assessment in Synthesis
The successful synthesis of Ethyl acetoacetate-1,3-¹³C₂ necessitates rigorous purification and comprehensive assessment of its isotopic integrity. These steps are critical to remove unreacted starting materials, byproducts, and any unlabeled or partially labeled species, ensuring the final product meets the high purity standards required for its applications, such as in metabolic tracing studies and as an internal standard for mass spectrometry. medchemexpress.comnih.gov The methodologies employed typically involve a combination of chromatographic techniques for purification and spectroscopic methods for verification of isotopic enrichment and structural integrity.
Purification Techniques
Following the synthesis, which often involves a Claisen condensation reaction, the crude product mixture requires purification. High-Performance Liquid Chromatography (HPLC) is a frequently utilized technique for purifying isotopically labeled esters. The choice of stationary and mobile phases is crucial for achieving optimal separation of the labeled compound from impurities. For compounds like ethyl acetoacetate, reversed-phase HPLC is common.
Another purification approach that can be adapted for such compounds is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, particularly when extracting from complex matrices. rsc.org This sample preparation technique involves an extraction step with a solvent like acetonitrile, followed by a cleanup step using a sorbent such as a primary secondary amine (PSA) to remove interfering substances. rsc.org While originally developed for pesticide residue analysis, its principles are applicable to the purification of other small organic molecules. rsc.org
Isotopic Integrity and Enrichment Assessment
Confirming the isotopic purity and the specific positions of the ¹³C labels is paramount. This is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. scispace.com
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the level of isotopic enrichment. researchgate.net For Ethyl acetoacetate-1,3-¹³C₂, the analysis confirms the incorporation of two ¹³C atoms by detecting a molecular ion peak with a mass-to-charge ratio (m/z) that is two units higher than the unlabeled analogue. sigmaaldrich.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for unambiguous confirmation of the elemental composition and, therefore, the successful labeling.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the standard methods used. researchgate.netunt.edu LC-MS, in particular, is advantageous for analyzing non-volatile compounds and can be coupled with techniques like electrospray ionization (ESI). rsc.org Stable isotope dilution assays using LC-MS/MS are considered the gold standard for quantification, where the ¹³C-labeled compound itself can serve as an ideal internal standard due to its chemical identity and co-elution with the native analyte. nih.govresearchgate.net The isotopic purity is typically expected to be high, often 99 atom % ¹³C or greater. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for verifying the precise location of the isotopic labels within the molecule. scispace.com While ¹H NMR provides information about the proton environment, ¹³C NMR is especially crucial for labeled compounds. researchgate.netlibretexts.org
In the proton-decoupled ¹³C NMR spectrum of Ethyl acetoacetate-1,3-¹³C₂, the signals corresponding to the labeled carbons (C-1 and C-3) will be significantly enhanced compared to the signals of the naturally abundant ¹³C in the unlabeled positions. libretexts.org The absence of detectable signals for the ¹²C counterparts at these positions further confirms high isotopic incorporation. The distinct chemical shifts of the carbonyl carbon (C-1) and the keto-group carbon (C-3) allow for their unambiguous assignment. chemicalbook.com The presence of ¹³C-¹³C spin-spin coupling can also be observed in high-resolution spectra, providing direct evidence of adjacent labeling if applicable, though in this specific isotopologue, the labels are separated by a ¹²C atom.
The combination of these purification and analytical techniques ensures that the synthesized Ethyl acetoacetate-1,3-¹³C₂ is of high chemical and isotopic purity, making it a reliable tool for advanced scientific research. frontiersin.org
Advanced Analytical Techniques in Ethyl Acetoacetate 1,3 ¹³c₂ Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The introduction of ¹³C labels into ethyl acetoacetate (B1235776) significantly enhances its utility in NMR spectroscopy, a technique fundamental to chemical and biochemical analysis. This isotopic enrichment allows for more sensitive and specific studies of molecular structure, dynamics, and metabolic processes. eurisotop.com
Structural Elucidation through ¹³C NMR Spectral Analysis
The presence of ¹³C at natural abundance (approximately 1.1%) can make structural assignments in complex molecules challenging. nih.gov By selectively enriching ethyl acetoacetate at the C-1 and C-3 positions, ¹³C NMR analysis is greatly simplified. The enriched carbons produce significantly enhanced, unambiguous signals, allowing for precise determination of their chemical environment. This is crucial for confirming the molecular structure and for studying interactions that specifically involve these carbonyl groups. The distinct signals from the labeled carbon atoms serve as clear probes for detailed structural studies.
Table 1: Labeled Positions in Ethyl Acetoacetate-1,3-¹³C₂ An interactive table detailing the labeled carbon positions and their corresponding functional groups.
| Labeled Position | Functional Group | Typical Role in Analysis |
|---|---|---|
| C-1 | Ester Carbonyl | Serves as a probe for esterase activity and hydrolysis. |
| C-3 | Keto Carbonyl | Key for monitoring keto-enol tautomerism and aldol-type reactions. |
Investigations of Tautomeric Equilibria in Biological Systems via ¹³C NMR
Ethyl acetoacetate is well-known for existing as a mixture of keto and enol tautomers. The ¹³C labeling at the C-1 and C-3 positions provides a direct method to investigate this tautomeric equilibrium using ¹³C NMR, even within intricate biological systems. The chemical shifts of the labeled carbons are distinct for the keto and enol forms. By integrating the signals corresponding to each tautomer, researchers can precisely quantify their relative populations under various conditions, such as changes in solvent, temperature, or pH. This capability is invaluable for understanding the biochemical reactivity of β-ketoesters, as the enol or enolate form is often the reactive species in metabolic pathways.
Biomolecular NMR Studies with Ethyl Acetoacetate-1,3-¹³C₂
In the field of biomolecular NMR, stable isotope labeling is essential for studying the structure, function, and dynamics of biomolecules and metabolic pathways. ukisotope.com Ethyl acetoacetate-1,3-¹³C₂ is utilized in several ways. It can be used to generate ¹³C-labeled acetoacetate, a key ketone body, enabling the study of ketogenesis and ketone body metabolism in real-time. isotope.com Furthermore, hyperpolarized [1,3-¹³C₂]ethyl acetoacetate has been identified as a promising metabolic marker, particularly in diagnosing liver cancer through magnetic resonance techniques. unifi.itnih.gov The high signal enhancement from hyperpolarization allows for sensitive detection of metabolic conversion, providing a metabolic fingerprint of diseased versus healthy tissue. nih.gov The labeled compound can also serve as a synthetic precursor for creating other ¹³C-labeled molecules, which are then used to probe complex biological systems, such as protein-ligand interactions. d-nb.info
Mass Spectrometry (MS) for Isotopic Analysis
Mass spectrometry is a primary technique for isotopic analysis, offering high sensitivity and accuracy. buchem.com The use of stable isotope-labeled compounds like ethyl acetoacetate-1,3-¹³C₂ is central to quantitative and qualitative MS-based research. eurisotop.com
Quantitative Research Utilizing Stable Isotope Standards for MS
Stable isotope dilution mass spectrometry (IDMS) is the gold standard for quantification in metabolomics and proteomics. eurisotop.comnih.gov In this approach, a known quantity of ethyl acetoacetate-1,3-¹³C₂ is added to a biological sample as an internal standard. otsuka.co.jp Because the labeled standard is chemically identical to the endogenous (unlabeled) analyte, it co-purifies through all extraction and sample preparation steps, effectively correcting for any sample loss or variability. nih.gov In the mass spectrometer, the labeled (heavy) and unlabeled (light) forms are easily distinguished by their mass difference. By comparing the signal intensity of the M+2 peak of the standard to the M peak of the analyte, a highly accurate and precise quantification of the endogenous ethyl acetoacetate can be achieved. sigmaaldrich.com This method is crucial for accurate biomarker quantification in clinical and metabolic research. ckgas.com
Confirmation of Isotopic Incorporation via High-Resolution MS
High-resolution mass spectrometry (HRMS) is indispensable for verifying the successful synthesis and isotopic purity of labeled compounds. HRMS instruments can measure the mass of a molecule with extremely high accuracy, allowing them to easily distinguish between the unlabeled ethyl acetoacetate and its ¹³C₂-labeled isotopologue. The theoretical mass difference due to the two ¹³C isotopes is approximately 2 Da. HRMS confirms the presence of the molecular ion peak corresponding to the labeled formula and can determine the degree of isotopic enrichment, ensuring the quality of the tracer before its use in subsequent experiments. nih.gov
Table 2: Theoretical Mass Data for Unlabeled and Labeled Ethyl Acetoacetate An interactive table showing the exact mass of each compound, demonstrating the clear mass shift detectable by HRMS.
| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Mass Shift |
|---|---|---|---|
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.06299 | M |
Hyperpolarized ¹³C Magnetic Resonance (HP ¹³C MR) Techniques
Hyperpolarized ¹³C MR is a powerful imaging modality that overcomes the inherent low sensitivity of conventional ¹³C MR by increasing the nuclear spin polarization of ¹³C-labeled molecules by several orders of magnitude. nih.govmdpi.commdpi.com This dramatic signal enhancement allows for the real-time tracking of the metabolic fate of hyperpolarized substrates like ethyl acetoacetate-1,3-¹³C₂. nih.gov
Dynamic Nuclear Polarization (DNP) of Ethyl Acetoacetate-1,3-¹³C₂ and its Hydrolysis Product
Dynamic Nuclear Polarization (DNP) is a widely used technique to generate hyperpolarized molecules. nih.govmdpi.com The process involves transferring the high polarization of electron spins from a stable radical to the ¹³C nuclear spins of the target molecule at low temperatures and high magnetic fields. nih.govmdpi.com Following polarization, the solid sample is rapidly dissolved to create an injectable solution with a massively enhanced MR signal. pnas.org
In the context of ethyl acetoacetate-1,3-¹³C₂, DNP is employed to hyperpolarize the molecule, which can then be introduced into a biological system. google.comescholarship.org Once inside the body, ethyl acetoacetate-1,3-¹³C₂ can be hydrolyzed by esterases to produce acetoacetate-1,3-¹³C₂. escholarship.orgnih.gov The hyperpolarized signals of both the parent compound and its hydrolysis product can be detected, providing insights into enzyme activity and metabolic pathways. nih.govresearchgate.net For instance, hyperpolarized [1,3-¹³C₂]acetoacetate has been synthesized by the hydrolysis of its ethyl ester and subsequently hyperpolarized using DNP. escholarship.orgnih.gov Studies have demonstrated the feasibility of this approach for investigating mitochondrial redox state in vivo. escholarship.orgnih.gov
The polarization levels and relaxation times are critical parameters for successful in vivo experiments. For hyperpolarized [1,3-¹³C₂]acetoacetate, polarizations of approximately 7-22% have been achieved with T1 relaxation times of around 52-58 seconds at the C1 and C3 positions. escholarship.orgresearchgate.netnih.gov
Table 1: DNP Parameters for Hyperpolarized [1,3-¹³C₂]Acetoacetate
| Labeled Position | Achieved Polarization (%) | T1 Relaxation Time (s) | Magnetic Field (T) | Reference |
| C1 | 7 ± 1 | 58 ± 5 | 3 | nih.gov |
| C3 | 7 ± 3 | 52 ± 3 | 3 | nih.gov |
| C1 | 18 ± 5 | Not specified | 11.7 | researchgate.net |
| C3 | 22 ± 4 | Not specified | 11.7 | researchgate.net |
Parahydrogen-Induced Polarization (PHIP) for ¹³C-Labeled Metabolites
Parahydrogen-Induced Polarization (PHIP) is an alternative hyperpolarization technique that utilizes the spin order of parahydrogen, a spin isomer of hydrogen. nih.govbohrium.com In a process called signal amplification by reversible exchange (SABRE), the polarization from parahydrogen is transferred to a target molecule via a catalyst without hydrogenation. acs.org Another approach, PHIP-relay, involves proton exchange to transfer polarization. bohrium.com PHIP offers advantages such as technical simplicity and low cost. bohrium.com
While direct PHIP of ethyl acetoacetate-1,3-¹³C₂ is not commonly described, the technique has been successfully applied to similar ¹³C-labeled metabolites. For example, ¹³C-hyperpolarized ethyl acetate (B1210297) has been produced by the hydrogenation of vinyl acetate with parahydrogen. nih.govrsc.org This demonstrates the potential for developing PHIP-based methods for ethyl acetoacetate-1,3-¹³C₂. The efficiency of polarization transfer in PHIP can be significant, with studies on other molecules reporting substantial signal enhancements. acs.orgnih.gov
Table 2: Examples of ¹³C-Labeled Metabolites Hyperpolarized by PHIP
| Metabolite | Precursor | Achieved ¹³C Polarization (%) | Reference |
| Ethyl [1-¹³C]acetate | Vinyl [1-¹³C]acetate | ~1.8 | nih.gov |
| 1-¹³C-Phospholactate-d2 | 1-¹³C-PEP-d2 | >15.6 | acs.org |
| ¹³C-Fumarate | Acetylene dicarboxylic acid [1-¹³C] | 8.5 | acs.org |
Detection and Monitoring of Hyperpolarized Signals in Solution
Once the hyperpolarized ethyl acetoacetate-1,3-¹³C₂ or its metabolites are in solution, their signals must be rapidly detected and monitored due to the finite lifetime of the hyperpolarized state. nih.gov This is typically achieved using specialized MR spectroscopy (MRS) or MR spectroscopic imaging (MRSI) sequences. google.com These techniques allow for the acquisition of spectra over time, enabling the tracking of the conversion of the injected substrate into its metabolic products. jove.com
The detection process involves injecting the hyperpolarized solution into the sample, which could be a cell culture or a living organism, placed within the MR scanner. jove.com A series of rapid, low-flip-angle radiofrequency pulses are applied to excite the hyperpolarized nuclei, and the resulting free induction decay (FID) signals are recorded. jove.com This provides a time-resolved view of the metabolic processes. The ability to monitor these signals in situ is crucial for understanding the dynamics of metabolic pathways. jove.com
Signal-to-Noise (SNR) and Contrast-to-Noise (CNR) Considerations in HP ¹³C MR
A key advantage of hyperpolarization is the dramatic increase in the signal-to-noise ratio (SNR), which can be enhanced by four to five orders of magnitude compared to conventional ¹³C MR. mdpi.commdpi.com This high SNR is essential for detecting the low concentrations of metabolites present in biological systems. mdpi.com
In HP ¹³C MR, the SNR is not linearly dependent on the magnetic field strength, unlike in conventional MR. researchgate.netethz.ch In fact, studies have shown that lower field strengths, such as 1.5T, can offer comparable or even slightly improved SNR compared to 3T, particularly when considering factors like acquisition bandwidth. researchgate.netethz.chnih.gov Lower field strengths also benefit from reduced B₀ field inhomogeneity artifacts. researchgate.netethz.ch
The contrast-to-noise ratio (CNR) in HP ¹³C MR is inherently high because the hyperpolarized tracer produces the signal directly, with no background signal from the surrounding tissues. mdpi.com This results in images and spectra where the signal is directly proportional to the concentration of the hyperpolarized molecule and its metabolic products, providing excellent contrast for visualizing metabolic activity. mdpi.com
Applications in Biochemical and Metabolic Research
Isotopic Tracing and Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov The use of stable isotopes like ¹³C is central to this methodology. buchem.com
When Ethyl acetoacetate-1,3-13C2 is introduced into a biological system, it is metabolized, and its ¹³C atoms are incorporated into various downstream molecules. otsuka.co.jpeurisotop.com For instance, the hydrolysis of ethyl acetoacetate (B1235776) yields acetoacetate, a ketone body that can be further metabolized to acetyl-CoA. nih.gov This ¹³C-labeled acetyl-CoA can then enter the Krebs cycle, and the labeled carbons can be found in intermediates like citrate, succinate, and malate, as well as in end-products such as amino acids and fatty acids. eurisotop.comotsuka.co.jp By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the enrichment of ¹³C in these metabolites, thereby tracing the metabolic fate of the initial compound. chromservis.eubuchem.com
Table 1: Examples of Metabolic Intermediates Tracked Using ¹³C-Labeled Ethyl Acetoacetate
| Metabolite | Metabolic Pathway | Significance |
|---|---|---|
| Acetyl-CoA | Central Metabolism | Key precursor for the Krebs cycle and fatty acid synthesis. |
| Citrate | Krebs Cycle | First intermediate of the Krebs cycle. |
| Glutamate | Amino Acid Metabolism | Synthesized from the Krebs cycle intermediate α-ketoglutarate. |
¹³C-MFA provides a quantitative framework for understanding cellular metabolism. nih.gov By measuring the isotopic labeling patterns in metabolites, researchers can construct a mathematical model of the metabolic network and calculate the flux through each reaction. nih.gov This provides a detailed picture of how an organism or cell is utilizing different nutrients and allocating resources to various cellular processes. For example, ¹³C-MFA can be used to determine the relative contributions of different substrates, like glucose and fatty acids, to energy production. eurisotop.com
This compound is particularly useful for studying energy metabolism. As a precursor to ketone bodies, it provides a direct window into fatty acid oxidation and the utilization of alternative energy sources. nih.gov Studies have used hyperpolarized [1,3-¹³C2]ethyl acetoacetate to investigate metabolic changes in conditions like liver cancer, where altered energy metabolism is a hallmark. nih.gov By tracing the conversion of the labeled ethyl acetoacetate, researchers can gain insights into how diseases affect substrate utilization and energy production pathways. nih.gov
Isotopically non-stationary ¹³C metabolic flux analysis (INST-MFA) is an advanced form of MFA that is particularly suited for studying dynamic metabolic states. vanderbilt.edu While specific applications of this compound in ¹³C-INST-MFA are not extensively detailed in the provided search results, the principles of INST-MFA are relevant. This technique involves analyzing the change in isotopic labeling over time, which can provide a more detailed and dynamic picture of metabolic fluxes, especially in response to environmental perturbations or during different phases of cell growth. vanderbilt.edu
Investigation of Specific Biochemical Pathways
The specific labeling pattern of this compound makes it an ideal tracer for certain biochemical pathways.
Upon entering the cell and being hydrolyzed, this compound generates acetoacetate, which is then converted to acetoacetyl-CoA and subsequently cleaved to form two molecules of acetyl-CoA. otsuka.co.jp Crucially, due to the labeling at the C1 and C3 positions, the resulting acetyl-CoA molecules will be labeled at the carboxyl and carbonyl carbons, respectively. This distinct labeling pattern allows for precise tracking of acetyl-CoA through its various metabolic fates. otsuka.co.jp
Researchers can follow the incorporation of these labeled acetyl-CoA units into the Krebs cycle, fatty acid synthesis, and cholesterol biosynthesis. frontiersin.org This provides a powerful method to dissect the regulation of these critical pathways and understand how they are interconnected. For instance, by measuring the isotopic enrichment in fatty acids, one can quantify the rate of de novo lipogenesis derived from the supplied ethyl acetoacetate.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetyl-CoA |
| Citrate |
| Succinate |
| Malate |
| Amino acids |
| Fatty acids |
| Acetoacetate |
| Glucose |
| Glutamate |
| β-hydroxybutyrate |
| Acetoacetyl-CoA |
Ketone Body Metabolism Experiments
Ethyl acetoacetate-1,3-¹³C₂ is a precursor that, once hydrolyzed in vivo, yields acetoacetate-1,3-¹³C₂, a labeled ketone body. escholarship.orgismrm.org This makes it an invaluable tool for studying ketone body metabolism, which is crucial during states like fasting or in pathological conditions such as cancer-associated cachexia and neurological disorders. ismrm.orgresearchgate.net Ketone bodies, including acetoacetate and β-hydroxybutyrate, become vital energy sources when glucose availability is limited. ismrm.org
Research using hyperpolarized [1,3-¹³C₂]acetoacetate, derived from its ethyl ester, has enabled the in vivo tracking of ketone body utilization. ismrm.org Studies have demonstrated that after administration, the labeled acetoacetate can cross the blood-brain barrier, allowing for the monitoring of metabolism within the brain. researchgate.net In experiments with mouse models of glioma, the metabolic conversion of hyperpolarized [1,3-¹³C₂]acetoacetate to [1,3-¹³C₂]β-hydroxybutyrate was successfully detected, revealing altered metabolic states in tumor tissues compared to healthy brain tissue. researchgate.net Specifically, tumor-bearing mice exhibited significantly higher levels of the labeled acetoacetate and lower ratios of its conversion product, β-hydroxybutyrate, which corresponded with decreased activity of the enzyme β-hydroxybutyrate dehydrogenase in tumors. researchgate.net
Assessment of Mitochondrial Redox State
A pivotal application of Ethyl acetoacetate-1,3-¹³C₂ is in the assessment of the mitochondrial redox state, which is a fundamental indicator of cellular energy status and health. researchgate.netnih.gov The redox state, specifically the ratio of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) in its reduced (NADH) and oxidized (NAD⁺) forms, is intricately linked to mitochondrial function and energy production. researchgate.net
Conversion of Acetoacetate-1,3-¹³C₂ to β-Hydroxybutyrate-1,3-¹³C₂ as a Marker
The conversion of acetoacetate-1,3-¹³C₂ to β-hydroxybutyrate-1,3-¹³C₂ serves as a direct and sensitive marker for the mitochondrial redox state. researchgate.netnih.gov This biochemical transformation is catalyzed by the mitochondrial enzyme β-hydroxybutyrate dehydrogenase (BDH). escholarship.orgnih.gov Using hyperpolarized ¹³C magnetic resonance spectroscopy (MRS), researchers can monitor this conversion in real-time within functioning tissues. nih.gov In well-oxygenated, isolated rat hearts, the rapid conversion of hyperpolarized [1,3-¹³C₂]acetoacetate to [1,3-¹³C₂]β-hydroxybutyrate is readily detectable. nih.gov The ability to observe this specific metabolic step provides a window into the metabolic processes occurring within the mitochondria. researchgate.net
Relationship with Mitochondrial NAD(H) Redox State
The enzymatic equilibrium between acetoacetate and β-hydroxybutyrate is directly dependent on the mitochondrial NADH/NAD⁺ ratio. escholarship.orgresearchgate.net The conversion of acetoacetate to β-hydroxybutyrate requires NADH as a cofactor, consuming it to produce NAD⁺. researchgate.net Therefore, the rate and extent of this conversion directly reflect the availability of NADH within the mitochondria. researchgate.net An elevated conversion rate suggests a more reduced state (higher NADH), while a lower rate indicates a more oxidized state (lower NADH). nih.gov Studies have shown that under conditions that increase mitochondrial NADH, such as ischemia or treatment with mitochondrial complex I inhibitors like metformin (B114582), the conversion of hyperpolarized acetoacetate to β-hydroxybutyrate is significantly increased. nih.govnih.gov This relationship makes the probe a powerful tool for investigating mitochondrial dysfunction in various diseases. researchgate.net
Studies in Organ-Specific Metabolism (e.g., Liver, Kidney)
The utility of Ethyl acetoacetate-1,3-¹³C₂ extends to investigating the metabolic functions of specific organs, most notably the liver, kidney, and heart, which are rich in mitochondria. nih.govnih.gov
In renal studies, rapid conversion of hyperpolarized [1,3-¹³C₂]acetoacetate to [1,3-¹³C₂]β-hydroxybutyrate was observed in rat kidneys in vivo, establishing it as a promising non-invasive marker for the renal mitochondrial redox state. escholarship.orgnih.gov Treatment with metformin, known to affect mitochondrial function, resulted in a significant 40% increase in the conversion to β-hydroxybutyrate in the kidney. nih.govnih.gov
In cardiac research, experiments on isolated perfused rat hearts demonstrated that the conversion of acetoacetate to β-hydroxybutyrate can be used to detect changes in mitochondrial redox state under conditions like ischemia. researchgate.netnih.gov This provides a method to assess mitochondrial dysfunction in heart tissue. researchgate.net
In the liver, the hydrolysis of the precursor, ethyl acetoacetate-1,3-¹³C₂, has been identified as a key metabolic marker. Studies have shown that hyperpolarized [1,3-¹³C₂]ethyl acetoacetate is selectively taken up and metabolized in hepatocellular carcinoma (HCC) tissue compared to healthy liver tissue. nih.govpreprints.org This difference in metabolism, specifically the activity of carboxyl esterases, allows for the diagnosis of liver cancer in rat models, with the substrate-to-product ratio being approximately four times higher in the tumor than in surrounding healthy tissue. nih.gov
The following table summarizes findings from organ-specific metabolism studies.
| Organ | Model System | Key Finding | Reference |
| Kidney | Rat (in vivo) | Rapid conversion of Acetoacetate-¹³C₂ to β-Hydroxybutyrate-¹³C₂ observed, serving as a marker for mitochondrial redox state. escholarship.orgnih.gov | nih.gov, escholarship.org |
| Heart | Rat (isolated) | Conversion of Acetoacetate-¹³C₂ to β-Hydroxybutyrate-¹³C₂ reflects mitochondrial redox state and dysfunction during ischemia. researchgate.netnih.gov | researchgate.net, nih.gov |
| Liver | Rat (in vivo) | Selective uptake and hydrolysis of Ethyl Acetoacetate-¹³C₂ by hepatocellular carcinoma provides a high-contrast metabolic marker for cancer. nih.gov | nih.gov |
Mechanistic Studies of Enzymatic Transformations Involving Ethyl Acetoacetate-1,3-¹³C₂
The metabolic utility of Ethyl acetoacetate-1,3-¹³C₂ is predicated on its enzymatic transformation within the biological system. The initial and most critical step is its hydrolysis into acetoacetate, the active metabolic probe.
Carboxyl Esterase Activity and Hydrolysis of Ethyl Esters
Upon introduction into a biological system, Ethyl acetoacetate-1,3-¹³C₂ is rapidly hydrolyzed by non-specific carboxyl esterases, primarily in the blood and liver, to yield acetoacetate-1,3-¹³C₂ and ethanol. ismrm.orgnih.gov This enzymatic activity is crucial as it releases the labeled ketone body that subsequently participates in mitochondrial metabolism. escholarship.org
This hydrolysis step itself has been harnessed as a diagnostic tool. Research has identified that the enzymatic conversion of hyperpolarized [1,3-¹³C₂]ethyl acetoacetate is significantly different in liver cancer tissues compared to healthy hepatic tissue. nih.gov Hepatocellular carcinoma exhibits higher carboxyl esterase activity, leading to a greater accumulation of the hydrolyzed product, acetoacetate. nih.govpreprints.org This differential activity provides a metabolic fingerprint for liver cancer, allowing for enhanced diagnostic imaging contrast. nih.gov Studies in rat models showed a significantly higher metabolic substrate-to-product ratio in tumors, demonstrating the potential of this compound as a specific metabolic marker for liver cancer. nih.gov
β-Hydroxybutyrate Dehydrogenase (BDH) Catalyzed Reactions
Ethyl acetoacetate-1,3-¹³C₂ serves as a precursor to [1,3-¹³C₂]acetoacetate, a critical tracer for investigating reactions catalyzed by β-Hydroxybutyrate Dehydrogenase (BDH). nih.govgoogle.com This mitochondrial enzyme facilitates the interconversion of acetoacetate (AcAc) and β-hydroxybutyrate (β-HB), a key reaction in ketone body metabolism that is intrinsically linked to the mitochondrial NAD⁺/NADH redox state. nih.govresearchgate.netismrm.org The reaction catalyzed by BDH, an oxidoreductase, involves the reduction of acetoacetate to (R)-3-hydroxybutanoate (β-HB) using NADH as a cofactor. wikipedia.orgtufts.edu
The use of hyperpolarized [1,3-¹³C₂]acetoacetate, generated from the hydrolysis of ethyl [1,3-¹³C]acetoacetate, has become a powerful method in magnetic resonance (MR) studies to monitor this reaction in real-time. nih.govnih.gov Following injection of hyperpolarized [1,3-¹³C₂]acetoacetate, the production of [1,3-¹³C₂]β-hydroxybutyrate can be detected, and the ratio of β-HB to AcAc provides a direct window into the mitochondrial redox state. researchgate.net This is because the BDH-catalyzed reaction is thought to be near-equilibrium, making the ratio of the two ketone bodies an indicator of the intramitochondrial NAD⁺/NADH ratio. ismrm.orgresearchgate.net
Research studies have employed this technique to assess mitochondrial function and dysfunction in various tissues. For instance, in perfused rat hearts, the conversion of hyperpolarized ¹³C-acetoacetate to ¹³C-β-hydroxybutyrate was used as a biomarker for mitochondrial redox status under normal, ischemic, and rotenone-treated conditions. nih.gov Similarly, studies in rat kidneys demonstrated that this conversion is a promising non-invasive marker of the mitochondrial redox state, with metformin treatment leading to a significant increase in the conversion of hyperpolarized acetoacetate to β-hydroxybutyrate. researchgate.net In glioma-bearing mice, a lower β-HB-to-AcAc ratio was observed in tumors compared to normal brain tissue, consistent with decreased BDH activity and an altered NAD⁺/NADH ratio in cancer cells. researchgate.net
Table 1: Research Findings on BDH-Catalyzed Reactions Using [1,3-¹³C₂]Acetoacetate
| Study Focus | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Mitochondrial Redox State | Perfused Rat Hearts | Conversion of HP ¹³C-AcAc to ¹³C-β-HB is a sensitive biomarker for mitochondrial dysfunction and altered redox state in ischemia. | nih.gov |
| Renal Mitochondrial Redox | Rat Kidney (in vivo) | Rapid conversion of HP AcAc to β-HB observed; metformin treatment increased this conversion, reflecting a shift in mitochondrial redox. | researchgate.net |
| Glioma Metabolism | Mouse Brain (in vivo) | Lower HP [1-¹³C]β-HB-to-[1-¹³C]AcAc ratio in tumors indicated decreased BDH activity and altered redox state in cancer cells. | researchgate.net |
| Liver Cancer Diagnosis | Rat Liver (in vivo) | Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate served as a metabolic marker, though conversion to β-HB was not detected in this specific cancer model. | nih.govaacrjournals.org |
Role of Keto-Enol Tautomerism in Biological Systems
Ethyl acetoacetate is a classic example of a compound that exhibits keto-enol tautomerism, a chemical equilibrium between a keto form and an enol form. phywe.comnih.gov This dynamic process involves the interconversion of these two constitutional isomers through the migration of a proton and the rearrangement of electrons. fiveable.mealgoreducation.com At room temperature, ethyl acetoacetate exists predominantly in the keto form (approximately 93-98%), with a smaller percentage of the enol form (2-10%). nih.govlibretexts.org The ¹H NMR spectrum of ethyl acetoacetate clearly shows distinct signals for both tautomers, allowing for the direct measurement of their relative concentrations. libretexts.orgthermofisher.com
The position of this equilibrium is highly dependent on the solvent. masterorganicchemistry.com In nonpolar solvents like carbon tetrachloride, the enol form is more favored (up to 49%) due to stabilization from intramolecular hydrogen bonding. masterorganicchemistry.com Conversely, in polar, hydrogen-bonding solvents like water, the equilibrium shifts significantly toward the keto form, with the enol tautomer comprising less than 2%. masterorganicchemistry.com
In biological systems, keto-enol tautomerism is fundamental to numerous enzymatic reactions and metabolic pathways. fiveable.me While the spontaneous interconversion of keto and enol forms is often slow, enzymes known as tautomerases can catalyze this process. fiveable.me Many other enzymes, including isomerases, aldolases, and dehydrogenases, catalyze reactions that proceed through enol or enolate intermediates. fiveable.me The ability of acetoacetate, the biologically active molecule derived from ethyl acetoacetate, to exist in these two forms influences its interaction with enzymes and its subsequent metabolic fate. The formation of an enolate intermediate is a crucial step in many carbon-carbon bond-forming reactions within metabolic cycles. fiveable.me
Table 2: Keto-Enol Equilibrium of Acetoacetic Acid Esters in Various Solvents
| Solvent | % Enol Form (Acetoacetic Acid) | Primary Stabilizing Factor | Reference(s) |
|---|---|---|---|
| Carbon Tetrachloride (CCl₄) | 49% | Intramolecular Hydrogen Bonding | masterorganicchemistry.com |
| Water (D₂O) | < 2% | Intermolecular Hydrogen Bonding with Solvent | masterorganicchemistry.com |
| Neat Liquid (Ethyl Acetoacetate) | ~8% | Intramolecular Hydrogen Bonding | thermofisher.com |
Enzymatic Fate of Acetoacetate in Metabolic Cycles
Once Ethyl acetoacetate-1,3-¹³C₂ is administered and hydrolyzed by non-specific esterases, the resulting labeled acetoacetate enters central ketone body metabolism. ismrm.org Ketone bodies, including acetoacetate and β-hydroxybutyrate, serve as a crucial alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle, especially during periods of fasting or low carbohydrate availability. nih.govresearchgate.net The liver produces ketone bodies but cannot utilize them for energy because it lacks the key enzyme β-ketoacyl-CoA transferase (also known as SCOT). nih.govbyjus.com
The enzymatic fate of acetoacetate in target tissues follows several key pathways:
Reduction to β-hydroxybutyrate: As detailed previously, acetoacetate is reversibly reduced to β-hydroxybutyrate by the mitochondrial enzyme β-hydroxybutyrate dehydrogenase (BDH1). researchgate.net This reaction is dependent on the mitochondrial NADH/NAD⁺ ratio. researchgate.net
Activation to Acetoacetyl-CoA: The primary route for using acetoacetate as fuel involves its activation to acetoacetyl-CoA. This reaction is catalyzed by succinyl-CoA:3-oxoacid CoA transferase (SCOT or OXCT1), which transfers a CoA moiety from succinyl-CoA. nih.govresearchgate.net This step is considered the rate-limiting step for ketone body utilization. nih.gov
Thiolytic Cleavage: Acetoacetyl-CoA is then cleaved by the enzyme thiolase (acetyl-CoA acetyltransferase, ACAT1) into two molecules of acetyl-CoA. researchgate.netmdpi.com These acetyl-CoA molecules can then enter the citric acid cycle for oxidation and ATP production. nih.govbyjus.com
Spontaneous Decarboxylation: A minor, non-enzymatic fate of acetoacetate is its spontaneous decarboxylation to form acetone (B3395972) and carbon dioxide. nih.govwikipedia.org Under normal physiological conditions, the resulting acetone is largely excreted via exhalation or in the urine. nih.govwikipedia.org
Studies using isotopically labeled acetoacetate, such as [2,4-¹³C₂]acetoacetate, have been instrumental in quantifying the contribution of ketone bodies to the energy budget of tissues like the heart. psu.edu These tracer experiments have shown that acetoacetate can be a major source of acetyl-CoA for the citric acid cycle, significantly inhibiting the oxidation of other substrates like glucose. psu.edu
Table 3: Key Enzymes in Acetoacetate Metabolism
| Enzyme | Abbreviation | Reaction Catalyzed | Metabolic Role | Reference(s) |
|---|---|---|---|---|
| β-Hydroxybutyrate Dehydrogenase | BDH1 | Acetoacetate + NADH + H⁺ ↔ β-Hydroxybutyrate + NAD⁺ | Interconversion of ketone bodies; reflects mitochondrial redox state. | wikipedia.orgresearchgate.net |
| Succinyl-CoA:3-oxoacid CoA Transferase | SCOT / OXCT1 | Acetoacetate + Succinyl-CoA → Acetoacetyl-CoA + Succinate | Activation of acetoacetate for energy utilization (rate-limiting step). | nih.govresearchgate.net |
| Acetyl-CoA Acetyltransferase | ACAT1 / Thiolase | Acetoacetyl-CoA + CoA → 2 Acetyl-CoA | Cleavage to produce acetyl-CoA for the citric acid cycle. | researchgate.netmdpi.com |
| Acetoacetate Decarboxylase (in bacteria) / Spontaneous (in mammals) | AAD / ADC | Acetoacetate → Acetone + CO₂ | Minor pathway for acetoacetate removal. | nih.govwikipedia.org |
Methodological Considerations and Future Directions in Isotopic Research with Ethyl Acetoacetate 1,3 ¹³c₂
Comparative Analysis with Other Isotopic Tracers (e.g., Ethyl Acetoacetate-1,2,3,4-¹³C₄, Ethyl Acetoacetate-2,4-¹³C₂)
The choice of isotopic tracer is critical as it dictates the specific metabolic pathways that can be interrogated. Different labeling patterns on the ethyl acetoacetate (B1235776) molecule provide distinct advantages and insights.
Ethyl acetoacetate-1,3-¹³C₂ : This tracer is particularly useful for studying ketone body metabolism. isotope.com The ¹³C labels on the C1 and C3 positions allow for the tracking of the acetoacetate backbone as it is metabolized. For instance, its conversion to β-hydroxybutyrate can be monitored, providing insights into mitochondrial redox state. researchgate.net The hydrolysis of ethyl acetoacetate-1,3-¹³C₂ yields acetoacetate-¹³,C₂, which can then enter various metabolic pathways.
Ethyl acetoacetate-1,2,3,4-¹³C₄ : With all four carbon atoms of the acetoacetate moiety labeled, this tracer offers a comprehensive view of its metabolic fate. sigmaaldrich.com It is invaluable for detailed metabolic flux analysis where the complete carbon skeleton needs to be traced. This allows for a more thorough investigation of how the carbon atoms are incorporated into various downstream metabolites.
Ethyl acetoacetate-2,4-¹³C₂ : This isotopologue provides an alternative labeling pattern. The selection between different isotopologues depends on the specific metabolic questions being addressed and the analytical techniques being employed. buchem.comeurisotop.comotsuka.co.jp
The selection of a specific isotopically labeled ethyl acetoacetate variant depends on the research question. For general ketone body metabolism, the 1,3-¹³C₂ variant is often sufficient. However, for more detailed flux analysis, the fully labeled 1,2,3,4-¹³C₄ version provides more comprehensive data.
Interactive Data Table: Comparison of Ethyl Acetoacetate Isotopic Tracers
| Compound Name | Labeled Positions | Key Applications |
| Ethyl acetoacetate-1,3-¹³C₂ | C1, C3 | Ketone body metabolism, mitochondrial redox state |
| Ethyl acetoacetate-1,2,3,4-¹³C₄ | C1, C2, C3, C4 | Comprehensive metabolic flux analysis |
| Ethyl acetoacetate-2,4-¹³C₂ | C2, C4 | Alternative for specific pathway analysis |
Optimization of Isotopic Enrichment and Purity for Research Applications
For metabolic studies to yield accurate and reliable results, the isotopic enrichment and chemical purity of the tracer are of paramount importance. ckisotopes.com High isotopic enrichment ensures that the signal from the labeled compound is strong enough to be detected above the natural abundance of ¹³C. ckisotopes.com
Commercial suppliers of ethyl acetoacetate-1,3-¹³C₂ typically offer isotopic purity of 99 atom % ¹³C and chemical purity of 98% or higher. sigmaaldrich.comeurisotop.com This level of purity is crucial to minimize interference from unlabeled or partially labeled molecules, which could otherwise confound the interpretation of mass spectrometry or NMR data. The process of ensuring high purity involves rigorous purification steps, such as fractional distillation, to remove any byproducts or starting materials.
The optimization process for research applications also involves considering the experimental design. Factors such as the concentration of the tracer and the duration of the labeling experiment need to be carefully controlled to achieve a steady-state labeling of the metabolic network, which is often a prerequisite for accurate flux analysis. biorxiv.org
Challenges and Advancements in ¹³C-Metabolic Flux Analysis Data Interpretation
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. frontiersin.orgnih.gov However, the interpretation of the data generated from ¹³C-MFA experiments is not without its challenges.
Challenges:
Model Complexity : The metabolic networks of mammalian cells are incredibly complex, and creating a model that accurately represents all the relevant pathways is a significant challenge. nih.gov
Data Quality : The accuracy of the flux estimates is highly dependent on the quality and quantity of the experimental data. d-nb.info Noisy or incomplete data can lead to unreliable flux calculations.
Computational Load : The computational algorithms required to solve the complex systems of equations in ¹³C-MFA can be demanding. nih.gov
Advancements:
Improved Algorithms : The development of more efficient algorithms, such as the elementary metabolite unit (EMU) framework, has significantly reduced the computational burden of ¹³C-MFA. nih.gov
Software Packages : A number of software packages, such as OpenFLUX2, 13CFLUX2, and INCA, have been developed to streamline the process of ¹³C-MFA, making it more accessible to researchers. nih.govresearchgate.netacs.org
Bayesian Approaches : The use of Bayesian statistics is a promising advancement that can help to better quantify the uncertainty associated with flux estimates and address the issue of model uncertainty. d-nb.info
Integration of Multimodal Spectroscopic Data in Metabolic Pathway Elucidation
Combining data from different analytical techniques, a practice known as multimodal analysis, can provide a more comprehensive understanding of metabolic pathways. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques used in metabolomics, and their integration is particularly valuable. cambridge.orgscispace.commdpi.com
NMR Spectroscopy : NMR provides detailed information about the structure of molecules and can be used to determine the specific positions of ¹³C labels within a metabolite. cambridge.org This is crucial for distinguishing between different isotopomers.
Mass Spectrometry : MS is highly sensitive and can detect a wide range of metabolites, even at low concentrations. cambridge.org It provides information about the mass distribution of isotopologues.
By combining the strengths of both NMR and MS, researchers can obtain a more complete picture of the metabolome. nih.govresearchgate.net For example, NMR can be used to identify key metabolites and their labeling patterns, while MS can provide a more global view of the metabolic changes occurring in response to a particular stimulus. This integrated approach has been shown to improve the detection and annotation of metabolites. researchgate.net
Emerging Applications of Ethyl Acetoacetate-1,3-¹³C₂ as a Metabolic Probe in Preclinical Models
Ethyl acetoacetate-1,3-¹³C₂ is proving to be a valuable tool in preclinical research for investigating a variety of diseases and conditions.
Cancer Metabolism : Hyperpolarized [1,3-¹³C₂]ethyl acetoacetate has been identified as a potential diagnostic marker for liver cancer. nih.gov Studies in rat models have shown that the metabolic conversion of this tracer is significantly different in cancerous tissue compared to healthy tissue. nih.gov
Neurological Disorders : The ability of acetoacetate to cross the blood-brain barrier makes it a promising probe for studying brain metabolism. researchgate.net Research in mouse models of glioma has demonstrated that hyperpolarized [1,3-¹³C₂]acetoacetate can be used to monitor metabolic changes associated with the tumor. researchgate.net Ketone bodies are known to be an alternative fuel source for the brain, and their metabolism is altered in conditions like traumatic brain injury. nih.gov
Cardiac Metabolism : Studies in diabetic rat hearts have utilized a hyperpolarized ¹³C-labeled ketone body probe to reveal an increase in acetoacetate utilization. nih.gova-star.edu.sgresearchgate.net This suggests that ketone body metabolism is altered in the diabetic heart and that probes like ethyl acetoacetate-1,3-¹³C₂ could be used to monitor these changes. nih.govresearchgate.net Co-polarization of [1-¹³C]pyruvate and [1,3-¹³C₂]acetoacetate allows for the simultaneous investigation of both cytosolic and mitochondrial redox states in a single experiment. nih.gov
The development of new hyperpolarized probes and the refinement of imaging techniques will likely expand the applications of ethyl acetoacetate-1,3-¹³C₂ in preclinical research, offering new insights into disease mechanisms and potential therapeutic targets. nih.gov
Q & A
Q. How is Ethyl Acetoacetate-1,3-¹³C₂ synthesized and characterized for isotopic purity?
Ethyl acetoacetate-1,3-¹³C₂ is synthesized via the Hantzsch reaction using stable isotope-labeled precursors. For example, it serves as a starting material to synthesize Diludine-¹³C₄ (a diethyl 1,4-dihydro-2,6-dimethylpyridine dicarboxylate) through cyclocondensation with ammonium acetate and formaldehyde. Isotopic purity (>99.4% ¹³C enrichment) and chemical purity (>99.0%) are verified using ¹³C nuclear magnetic resonance (NMR) and mass spectrometry (MS) with electrospray ionization (ESI). These techniques confirm both structural integrity and isotopic labeling specificity .
Q. What analytical techniques are recommended for verifying isotopic enrichment?
- ¹³C NMR : Confirms the position and integration of ¹³C labels by analyzing chemical shifts and peak splitting patterns.
- High-resolution MS (HRMS) : Detects molecular ion clusters (e.g., [M+H]⁺) to quantify isotopic abundance and rule out unlabeled impurities.
- Parallel reaction monitoring (PRM) : Used in proteomics to track ¹³C2-labeled acetoacetylation sites on histones, with quantification based on precursor ion peak areas .
Q. What are key considerations for handling and storage to maintain stability?
- Moisture control : Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the β-ketoester group.
- Temperature : Keep at –20°C for long-term stability, as elevated temperatures accelerate keto-enol tautomerism, which may alter reactivity.
- Light sensitivity : Protect from UV exposure to avoid photodegradation of the acetylacetone moiety .
Advanced Research Questions
Q. How is Ethyl Acetoacetate-1,3-¹³C₂ utilized in studying histone acetoacetylation dynamics?
In epigenetics, this compound is used to trace in vitro and in vivo acetoacetylation of lysine residues. HepG2 and MCF7 cells are treated with 10 mM ethyl acetoacetate-1,3-¹³C₂ for 24 hours, followed by histone extraction. Labeled ¹³C2-Kacac sites are identified via PRM-MS, enabling quantification of acetoacetylation levels under metabolic or enzymatic perturbations (e.g., HBO1 knockdown). This method resolves site-specific modifications with high sensitivity .
Q. What methodologies enable the use of hyperpolarized Ethyl Acetoacetate-1,3-¹³C₂ in liver cancer diagnostics?
Hyperpolarization via dynamic nuclear polarization (DNP) enhances ¹³C MR signal by >10,000-fold. In hepatocellular carcinoma (HCC) models, hyperpolarized [1,3-¹³C₂]ethyl acetoacetate is injected intravenously, and its conversion to acetoacetate is monitored using ¹³C magnetic resonance spectroscopy (MRS). HCC exhibits a 4-fold higher substrate-to-product ratio than healthy tissue due to upregulated carboxyl esterase activity. This metabolic contrast outperforms anatomical imaging in cirrhotic livers .
Q. How can isotopic labeling resolve contradictions in metabolic flux analysis?
Discrepancies in pathway utilization (e.g., glycolysis vs. ketolysis) are resolved by tracking ¹³C-label incorporation into downstream metabolites. For example, ¹³C2-labeled ethyl acetoacetate distinguishes between endogenous and exogenous acetoacetate pools in liver tissue. LC-MS/MS flux analysis quantifies ¹³C enrichment in TCA cycle intermediates, clarifying competing metabolic routes in cancer vs. normal cells .
Q. What experimental designs are critical for synthesizing ¹³C-labeled heterocycles?
- Precursor optimization : Use stoichiometric excesses of labeled ethyl acetoacetate-1,3-¹³C₂ in Hantzsch or Knorr pyrrole syntheses to maximize isotopic incorporation.
- Reaction monitoring : Employ real-time ¹³C NMR to track intermediate formation (e.g., diketene or enolate species) and adjust pH/temperature.
- Workup protocols : Use silica gel chromatography with deuterated solvents to isolate labeled products while minimizing isotopic dilution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
